N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide

Metabolic stability N-(anilinoethyl)amides Lead optimization

N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide (CAS 1197017-10-9), also designated UCM-924 or UCM924, is a synthetic N-(anilinoethyl)amide belonging to the class of subtype-selective melatonin MT2 receptor partial agonists. With molecular formula C16H16BrFN2O and molecular weight 351.21 g/mol, the compound is characterized by a distinctive 3-bromophenyl/4-fluorophenyl substitution pattern that was rationally designed to block oxidative metabolic soft spots present in the parent lead compound UCM765.

Molecular Formula C16H16BrFN2O
Molecular Weight 351.21 g/mol
Cat. No. B8268503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide
Molecular FormulaC16H16BrFN2O
Molecular Weight351.21 g/mol
Structural Identifiers
SMILESCC(=O)NCCN(C1=CC=C(C=C1)F)C2=CC(=CC=C2)Br
InChIInChI=1S/C16H16BrFN2O/c1-12(21)19-9-10-20(15-7-5-14(18)6-8-15)16-4-2-3-13(17)11-16/h2-8,11H,9-10H2,1H3,(H,19,21)
InChIKeyCDZDLQXUNHNNAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide (UCM-924): Compound Identity, Pharmacological Class, and Procurement Profile


N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide (CAS 1197017-10-9), also designated UCM-924 or UCM924, is a synthetic N-(anilinoethyl)amide belonging to the class of subtype-selective melatonin MT2 receptor partial agonists [1]. With molecular formula C16H16BrFN2O and molecular weight 351.21 g/mol, the compound is characterized by a distinctive 3-bromophenyl/4-fluorophenyl substitution pattern that was rationally designed to block oxidative metabolic soft spots present in the parent lead compound UCM765 [1]. The compound is commercially available as a solid (melting point 99–100 °C) at ≥95% purity from multiple specialty chemical suppliers, with storage recommended at 2–8 °C under sealed, dry conditions .

Why N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide Cannot Be Interchanged with UCM765, Melatonin, or Other In-Class MT2 Ligands


Although UCM-924 shares the N-(anilinoethyl)amide scaffold with its parent compound UCM765 and targets the same MT2 receptor, direct substitution is unsupported by experimental evidence. The 3-bromo and 4-fluoro substituents on UCM-924 were introduced through a structure-based metabolic engineering strategy specifically to overcome the very short half-life (T1/2 = 44 min in rat liver S9 fraction) that limits UCM765's in vivo utility [1]. This halogen substitution pattern confers a significantly longer half-life without altering the MT2 binding profile [1]. Furthermore, UCM-924 achieves approximately 300-fold selectivity for MT2 over MT1 receptors, compared to approximately 100-fold for UCM765 and non-selectivity for the endogenous ligand melatonin [1][2]. In rodent neuropathic pain models, UCM-924 produces prolonged, dose-dependent antinociception that is mechanistically dependent on MT2 receptor activation and downstream mu opioid receptor (MOR) circuit recruitment, a pharmacology not replicated by non-selective melatonin agonists or standard analgesics at comparable doses [3][4]. These orthogonal differentiators—metabolic stability, subtype selectivity, and in vivo pharmacodynamic profile—mean that procuring a generic N-(anilinoethyl)amide, natural melatonin, or an MT1/MT2 non-selective agonist will not recapitulate the experimental outcomes obtained with UCM-924.

Quantitative Differentiation Evidence for N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide (UCM-924) Against Closest Comparators


Metabolic Stability in Rat Liver S9 Fraction: UCM-924 Displays Significantly Longer Half-Life Than the Parent Lead UCM765

UCM-924 was specifically designed to overcome the metabolic liability of the first-generation MT2 partial agonist UCM765 (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide). UCM765 exhibits a short half-life of T1/2 = 44 min when incubated with rat liver S9 fraction due to extensive oxidative metabolism at the methoxyphenyl ring [1]. By replacing the 3-methoxy group with 3-bromo and adding a 4-fluoro substituent, UCM-924 demonstrated a significantly longer half-life in the identical rat liver S9 fraction assay while preserving the MT2-selective binding profile [1]. The bromine and fluorine atoms act as metabolic blocking groups that resist cytochrome P450-mediated oxidation, directly translating the in vitro metabolic stability gain into prolonged in vivo pharmacodynamic effects observed in rodent pain and sleep models [2].

Metabolic stability N-(anilinoethyl)amides Lead optimization

MT2 vs. MT1 Receptor Subtype Selectivity: UCM-924 Achieves ~300-Fold Selectivity, Surpassing UCM765 (~100-Fold) and Melatonin (Non-Selective)

UCM-924 binds to cloned human MT2 receptors with pKi = 10.2 (Ki ≈ 0.063 nM) and to MT1 receptors with pKi = 6.75 (Ki ≈ 178 nM), achieving an approximately 300-fold selectivity for MT2 over MT1 [1][2]. In comparison, the parent compound UCM765 exhibits pKi = 10.18 at MT2 and pKi = 8.28 at MT1, yielding approximately 100-fold MT2 selectivity [1][2]. The endogenous ligand melatonin shows pKi = 9.59 at MT2 and pKi = 10.09 at MT1, i.e., it is essentially non-selective or slightly MT1-preferring [2]. UCM-924's intrinsic activity (IA) at human recombinant receptors is 0.4 at MT2 (partial agonist) and 0.1 at MT1 (very weak partial agonist), further reinforcing functional MT2 selectivity [1].

MT2 selectivity Receptor binding affinity Subtype selectivity

In Vivo Antinociceptive Potency: UCM-924 at 20 mg/kg Matches 200 mg/kg Acetaminophen and 3 mg/kg Ketorolac in Standard Pain Assays

In a direct comparative study, UCM-924 and UCM765 were evaluated in the mouse hot-plate test (acute thermal pain) and the formalin test (inflammatory pain). Both compounds dose-dependently (5–40 mg/kg, s.c.) increased the latency to first hind paw lick in the hot-plate test and decreased licking time in the formalin test, with maximal effects at 20 mg/kg [1]. At this maximally effective dose of 20 mg/kg s.c., UCM-924 produced antinociception comparable to 200 mg/kg acetaminophen in the hot-plate test and to 3 mg/kg ketorolac or 150 mg/kg melatonin (MLT) in the formalin test [1]. Notably, UCM-924 achieved analgesic efficacy equivalent to a 10-fold higher dose of acetaminophen (20 vs. 200 mg/kg) and a 7.5-fold lower dose than melatonin (20 vs. 150 mg/kg) in the respective assays. Both UCM-924 and UCM765 effects were fully blocked by pre-treatment with the selective MT2 antagonist 4P-PDOT (10 mg/kg), confirming MT2-mediated mechanism [1].

Antinociception Acute pain Inflammatory pain

Efficacy in Neuropathic Pain Models: UCM-924 Produces Prolonged, Dose-Dependent Reversal of Tactile Allodynia in Rat SNL and SNI Models

UCM-924 was tested in two clinically relevant rat models of neuropathic pain: L5-L6 spinal nerve ligation (SNL) and spared nerve injury (SNI). In the SNL model, subcutaneous UCM-924 dose-dependently (20–40 mg/kg) reversed tactile allodynia, with 20 mg/kg producing maximal anti-allodynic effect; efficacy was completely blocked by pre-treatment with the MT2 antagonist 4P-PDOT (10 mg/kg) [1]. In the SNI model, UCM-924 at 20 mg/kg and 40 mg/kg significantly reduced mechanical allodynia [1]. The anti-allodynic effect was described as prolonged, consistent with the compound's improved metabolic stability relative to UCM765 [1]. Electrophysiological recordings from the rostral ventromedial medulla (RVM) confirmed that UCM-924 microinjected into the ventrolateral periaqueductal gray (vlPAG) reduced the firing activity of pronociceptive ON-cells and enhanced the firing of antinociceptive OFF-cells, an effect blocked by MOR but not DOR antagonism [2].

Neuropathic pain Allodynia Descending antinociceptive pathway

Target Engagement Specificity: UCM-924 Has No Affinity for Opioid Receptors, Confirming MT2-Exclusive Mechanism Despite MOR Pathway Recruitment

Although UCM-924's antinociceptive effects are blocked by mu opioid receptor (MOR) antagonists (naloxone, CTOP) and absent in MOR knockout mice, UCM-924 itself has no direct binding affinity for opioid receptors [1]. This was confirmed in a cryo-EM structural study demonstrating that UCM-924, a selective MT2 partial agonist from the N-(substituted-anilinoethyl)amide class, does not bind to opioid receptors, consistent with the distinct conformational features between MOR and MT2 receptors [1]. In vivo target engagement specificity was further validated using MT1-/- and MT2-/- knockout mice: UCM-924 retained full antinociceptive effect in MT1-/- mice but completely lost efficacy in MT2-/- and MT1-/-/MT2-/- double knockout mice [2]. The DOR antagonist naltrindole (NTI) did not block UCM-924 effects, whereas the MOR antagonist CTOP fully abolished them, confirming a downstream neural circuit mechanism involving endogenous opioid peptide release rather than direct opioid receptor agonism [3].

Target specificity Opioid receptor MT2 knockout

Sleep Architecture Modulation: UCM-924 Selectively Increases NREM Sleep Duration, Differentiating from Melatonin's Limited Effects on Sleep Quantity

In a 24-h EEG/EMG sleep-wake study in adult male Sprague-Dawley rats, UCM-924 (40 mg/kg) was compared head-to-head with melatonin (MLT, 40 mg/kg) and the non-selective MT1/MT2 agonist UCM793 (40 mg/kg) [1]. UCM-924 reduced the latency to the first NREM sleep episode by 56% and increased total NREM sleep duration by 31%, while also raising the number of REM sleep episodes by 57% without affecting REM episode duration [1]. In contrast, melatonin at the same 40 mg/kg dose reduced NREM latency by only 37% and did not increase NREM sleep duration; its only significant effect on sleep quantity was a 33% enhancement of NREM delta spectral power [1]. The non-selective MT1/MT2 agonist UCM793 increased wakefulness episode number (+52%) and decreased wake episode duration (-38%) without altering total sleep time, producing a fragmented sleep pattern distinct from UCM-924's consolidation effect [1].

Sleep architecture NREM sleep Vigilance states

Recommended Research and Industrial Application Scenarios for N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide (UCM-924)


MT2 Receptor Target Validation and Deconvolution Studies in Pain Research

UCM-924 is the preferred tool compound for experiments requiring selective pharmacological activation of MT2 receptors without confounding MT1 engagement. Its ~300-fold MT2/MT1 selectivity [1] and confirmed lack of direct opioid receptor binding [2] make it uniquely suited for target deconvolution studies where the experimental objective is to isolate MT2-specific contributions to analgesia. In practice, researchers should co-administer the selective MT2 antagonist 4P-PDOT (10 mg/kg) as a negative control to confirm on-target effects [3]. The compound's validated efficacy in both SNL and SNI neuropathic pain models at 20–40 mg/kg s.c. [4] provides a well-characterized dosing reference for replication and extension studies.

Sleep and Circadian Neurobiology: Investigating MT2-Mediated NREM Sleep Consolidation

UCM-924 is the only commercially available MT2-selective partial agonist with documented efficacy in increasing NREM sleep duration (+31%) and reducing sleep latency (-56%) in rodent 24-h EEG/EMG studies [5]. This differentiates it from melatonin, which does not increase NREM duration at equivalent doses. Sleep researchers investigating MT2-specific mechanisms of sleep consolidation, particularly in models of insomnia, circadian disruption, or neuropsychiatric disorders with sleep comorbidities, should select UCM-924 over non-selective melatonergic agonists. The compound's improved metabolic stability relative to UCM765 [1] also supports chronic dosing paradigms where sustained target engagement is critical.

Preclinical Analgesic Drug Discovery: Non-Opioid Pain Pharmacology with Indirect Opioidergic Circuit Engagement

UCM-924 represents a first-in-class pharmacological probe for studying MT2 receptor-mediated analgesia that recruits the endogenous opioid system (MOR-dependent enkephalin release in the PAG) without directly binding to opioid receptors [2][6]. This mechanism—confirmed by complete blockade with MOR antagonist CTOP but not DOR antagonist NTI, and loss of efficacy in MT2-/- but not MT1-/- mice [7]—positions UCM-924 as an essential positive control in analgesic screening cascades aiming to identify compounds that achieve opioid-sparing analgesia. The ongoing IND-enabling studies and patent activity by Cosmas Therapeutics Development Inc. for UCM-924 prodrugs [8][9] further underscore its translational relevance and the growing demand for research-grade material to support preclinical development programs.

In Vitro Receptor Pharmacology: MT2 Reference Agonist for Binding and Functional Assays

With its well-characterized binding profile (pKi MT2 = 10.2, MT1 = 6.75) and partial agonist intrinsic activity (IA = 0.4 at MT2) at cloned human receptors [1], UCM-924 serves as a validated reference agonist for MT2 receptor binding displacement assays, functional cAMP/Gi signaling assays, and β-arrestin recruitment studies. Its high MT2 affinity and low MT1 cross-reactivity make it a cleaner pharmacological standard than melatonin (non-selective) or ramelteon (MT1/MT2 dual agonist) for calibrating MT2-specific assay systems. The compound's entry in the MeSH database (Unique ID C545681) [10] and its inclusion in authoritative receptor pharmacology tables [11] facilitate consistent nomenclature and cross-study comparability.

Quote Request

Request a Quote for N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.